N-(3-chlorophenyl)hydroxylamine
Overview
Description
N-(3-chlorophenyl)hydroxylamine is an organic compound with the molecular formula C6H6ClNO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-chlorophenyl)hydroxylamine can be synthesized through the reduction of 3-chloronitrobenzene. One common method involves the use of zinc in an aqueous ammonium chloride solution under ultrasound conditions. This method offers mild reaction conditions and good product selectivity . Another approach involves catalytic hydrogenation using catalysts such as platinum or palladium on carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. Continuous-flow reactors and optimized catalyst systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: It can be further reduced to the corresponding amine.
Oxidation: It can be oxidized to form nitroso compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Zinc in ammonium chloride solution, catalytic hydrogenation with platinum or palladium catalysts.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products Formed
Reduction: 3-chloroaniline.
Oxidation: 3-chloronitrosobenzene.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)hydroxylamine involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This inhibition prevents the synthesis of DNA, thereby hindering bacterial proliferation . The compound’s ability to form reactive intermediates also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-phenylhydroxylamine
- N-(4-chlorophenyl)hydroxylamine
- N-(2-chlorophenyl)hydroxylamine
Comparison
N-(3-chlorophenyl)hydroxylamine is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity and biological activity. For example, the 3-chloro substitution may result in different steric and electronic effects compared to the 2- or 4-chloro derivatives, potentially leading to variations in their chemical behavior and efficacy as antibacterial agents .
Properties
IUPAC Name |
N-(3-chlorophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTWLAMAVFBFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454907 | |
Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-17-4 | |
Record name | 3-Chloro-N-hydroxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10468-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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